molecular formula C13H12N2O3 B2944812 4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 956264-80-5

4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2944812
CAS No.: 956264-80-5
M. Wt: 244.25
InChI Key: KSCGHLZOTNDTHK-UHFFFAOYSA-N
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Description

4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an allyloxy group attached to the pyrazole ring, a phenyl group, and a carboxylic acid functional group

Scientific Research Applications

4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological molecules, its effects on cellular processes, or its overall effects on an organism .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the allyloxy group and the pyrazole ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Properties

IUPAC Name

1-phenyl-4-prop-2-enoxypyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-8-18-11-9-15(14-12(11)13(16)17)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCGHLZOTNDTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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